1-Phenyl-2-triphenylsilylprop-2-en-1-ol
Description
Significance of Silyl-Substituted Allylic Alcohols in Modern Organic Synthesis
Silyl-substituted allylic alcohols are highly valued as versatile building blocks in contemporary organic synthesis. acs.org Their utility stems from the unique influence of the silicon atom on the reactivity of the adjacent allylic system. The silyl (B83357) group's ability to stabilize a developing positive charge at the β-position (the β-silyl effect) is a key hyperconjugative interaction that directs the outcome of various chemical transformations, often with high selectivity. acs.org
These compounds serve as precursors to other synthetically useful molecules, such as regio- and stereodefined allylsilanes. acs.org The development of new and efficient methods to synthesize these defined allylsilanes is an active area of research. acs.org The versatility of silyl-substituted allylic alcohols is evident in their application in a range of named reactions, including the Hosomi-Sakurai allylation and Hiyama coupling, which are powerful carbon-carbon bond-forming strategies. acs.org The ability to use allylic alcohols directly as precursors under mild, neutral conditions, for instance in palladium-catalyzed silylations, further enhances their synthetic appeal. acs.org
The strategic placement of the silyl group offers synthetic chemists a handle for controlling stereochemistry and regiochemistry, which is paramount in the construction of complex target molecules, including natural products. acs.org
Contextualization of 1-Phenyl-2-triphenylsilylprop-2-en-1-ol as a Prototypical Structure
This compound serves as an archetypal structure for this class of compounds. Its molecular framework contains the essential components that define a silyl-substituted allylic alcohol, allowing for a clear demonstration of the chemical principles at play.
Structural Components and Their Significance:
| Component | Formula/Structure | Role and Significance |
|---|---|---|
| Allylic Alcohol | -CH(OH)-CH=CH₂ | Provides a site for a variety of reactions, including oxidation, substitution, and rearrangement. The hydroxyl group can direct metallation or act as a leaving group. |
| Phenyl Group | -C₆H₅ | Influences the electronic properties of the molecule through inductive and resonance effects. It also provides steric bulk and a site for further functionalization. |
| Triphenylsilyl Group | -Si(C₆H₅)₃ | A bulky silyl group that exerts significant steric influence, which can be exploited to control the stereochemical course of reactions. It is also responsible for the characteristic β-silyl effect. |
The synthesis of structures like this compound can be approached through several modern catalytic methods. For example, nickel-catalyzed cross-coupling reactions between silylzinc reagents (like Ph₃SiZnCl) and aryl-substituted allyl alcohols are effective for creating the C-Si bond with high regioselectivity. acs.org Another powerful strategy is the palladium-catalyzed allylic silylation using disilanes as the silyl source. acs.org These methods represent efficient ways to access this class of molecules under mild conditions. acs.orgacs.org
Illustrative Synthetic Approaches:
| Reaction Type | Precursors | Catalyst System (Example) | Key Features |
|---|---|---|---|
| Nickel-Catalyzed Cross-Coupling | 1-phenylprop-2-en-1-ol, Silylzinc reagent (e.g., Ph₃SiZnCl) | NiCl₂(PMe₃)₂ | High yield and regioselectivity. acs.org |
By studying the synthesis and reactivity of this compound, chemists can gain fundamental insights into the behavior of more complex silyl-substituted allylic alcohols, thereby expanding the toolkit for modern organic synthesis.
Structure
3D Structure
Properties
CAS No. |
52629-60-4 |
|---|---|
Molecular Formula |
C27H24OSi |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-phenyl-2-triphenylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C27H24OSi/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21,27-28H,1H2 |
InChI Key |
FISULVRTIQQCND-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C1=CC=CC=C1)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Stereochemical Control and Selectivity in the Synthesis and Transformations of 1 Phenyl 2 Triphenylsilylprop 2 En 1 Ol
Chemo-, Regio-, and Stereoselective Synthesis of Silyl-Substituted Allylic Alcohols
The synthesis of silyl-substituted allylic alcohols, such as 1-Phenyl-2-triphenylsilylprop-2-en-1-ol, requires strategies that precisely control multiple aspects of molecular architecture. Researchers have developed various methods to govern the geometry of the olefin, the relative stereochemistry of adjacent chiral centers, and the absolute stereochemistry of the carbinol center.
Control of E/Z Isomerism in Olefinic Products
The geometry of the carbon-carbon double bond in vinylsilanes is a critical stereochemical feature. The choice of reagents and reaction pathways can selectively favor the formation of either the (E) or (Z) isomer. For instance, the chemo- and stereoselective allylboration of aldehydes using α-silyl-substituted allylboron reagents can be controlled to furnish homoallylic alcohols with a (Z)-vinylsilane moiety. researchgate.net Conversely, other strategies, such as the electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters, can provide access to (E)-boryl-substituted allyl fluorides, demonstrating that the stereochemistry of the resulting double bond is highly dependent on the chosen methodology. organic-chemistry.org The isomerization of certain allylic substrates, such as fluorinated allylic ethers, can also proceed to form single (Z)-isomers under base-catalyzed conditions. acs.org
| Method | Key Reagent/Catalyst | Predominant Isomer | Reference |
| Allylboration | α-Silyl-substituted allylboron reagents | Z | researchgate.net |
| Fluorodesilylation | Selectfluor on α-silyl-substituted allylboronate esters | E | organic-chemistry.org |
| Base-Catalyzed Isomerization | Base on specific allylic ethers | Z | acs.org |
Diastereoselective Formation of Adjacent Stereocenters
When synthesizing allylic alcohols that contain multiple stereocenters, controlling their relative orientation (diastereoselectivity) is paramount. The addition of allylmetal moieties to carbonyl compounds is a powerful method for creating adjacent stereocenters. For example, the condensation of aromatic aldehydes with (E)-but-2-enyl-trichlorosilane can yield homoallylic alcohols with excellent anti-diastereoselectivity (>99%). This high level of control is often attributed to the reaction proceeding through a closed, cyclic transition state. Similarly, kinetic resolution of α-silyl-substituted allylboronate esters through enantioselective allylboration of aldehydes can produce (Z)-δ-silyl-substituted anti-homoallylic alcohols, further highlighting the ability to control diastereoselectivity in these systems. researchgate.net
| Reactants | Catalyst/Reagent | Diastereoselectivity | Product Type | Reference |
| Aromatic aldehydes + (E)-but-2-enyl-trichlorosilane | Chiral diamines | >99% anti | Homoallylic alcohol | |
| Racemic α-silyl-substituted allylboronic esters + aldehydes | (R)-Chiral Phosphoric Acid | High anti | (Z)-δ-Silyl-substituted homoallylic alcohol | researchgate.net |
Enantioselective Approaches to Chiral Silyl (B83357) Allylic Alcohols
The synthesis of a single enantiomer of a chiral molecule is a central goal in modern organic chemistry. For silyl allylic alcohols, several enantioselective strategies have been developed. One approach involves the kinetic resolution of racemic starting materials, such as the resolution of racemic allenylsilanes via enantiodivergent hydroboration-crotylboration, which can produce (E)-δ-silyl-anti-homoallylic alcohols with high enantiomeric excess (93–96% ee). nih.gov
Another powerful strategy is the use of chiral catalysts. Chiral Lewis acids derived from titanium(IV) complexes have been used to catalyze the addition of allylsilane reagents to aldehydes, furnishing homoallylic alcohols in excellent yield and enantiomeric excess. More recently, sterically hindered cobalt-salen complexes have been shown to catalyze carbonyl-ene reactions between alkenes and ethyl glyoxylate, providing chiral homoallylic alcohol products with enantioselectivities up to 98% ee. organic-chemistry.org The steric bulk of the silyl groups on the catalyst is crucial for inducing the high level of enantioinduction. organic-chemistry.org
Stereochemical Implications of Mechanistic Pathways
The observed stereoselectivity in the synthesis and reactions of this compound and its analogs is a direct consequence of the underlying reaction mechanisms. The structure of transition states and the stereochemical course of rearrangement reactions are key determinants of the final product's three-dimensional structure.
Role of Transition State Structures in Determining Stereoselectivity
The stereochemical outcome of many reactions that form allylic alcohols is rationalized by invoking organized, cyclic transition states. For instance, the high anti-diastereoselectivity observed in the reaction of crotyltrichlorosilane (B1581333) with aldehydes points to a closed cyclic transition state that likely involves a penta- or hexa-coordinate silicon atom. In acid-catalyzed allyl-transfer reactions, the conversion of anti- and syn-γ-adducts of homoallylic alcohols to (E)- and (Z)-α-adducts, respectively, with high fidelity suggests that the reaction proceeds stereoselectively through a six-membered cyclic transition state. organic-chemistry.org This model allows for the predictable transfer of stereochemical information from the starting material to the product.
Stereoretention versus Stereoinversion in Silyl Migrations
Silyl groups are known to migrate under various conditions, and the stereochemical outcome of these migrations is of significant interest. In an asymmetric retro- nih.govrsc.org-Brook rearrangement of 3-silyl allyloxysilanes, mechanistic studies revealed that the migrating silyl group does so with retention of its configuration. rsc.org This process involves an irreversible O-to-C silyl migration via a pentacoordinated silicate (B1173343) transition state, which ensures the configuration at the silicon center is retained. rsc.org Similarly, thermal 1,3-silyl migrations in allylsilanes have also been shown to proceed with retention of stereochemistry at the silicon center. acs.org
Furthermore, complex tandem reactions involving silyl migrations can proceed with remarkable stereocontrol. An unprecedented domino silyl-Prins cyclization followed by a 1,2-aryl migration from silicon to carbon occurs in a highly stereoselective manner, yielding a single diastereoisomer in many cases. acs.orguva.es This demonstrates that even multi-step processes involving silyl migrations can be governed to produce a specific, predictable stereochemical outcome. acs.orguva.es Acid-catalyzed cyclization of (Z)-vinylsilanes bearing an amino group can also proceed via a 1,2-silyl-migrative pathway in a stereospecific manner to give trans-substituted piperidines. nih.gov
Reactivity and Transformational Chemistry of 1 Phenyl 2 Triphenylsilylprop 2 En 1 Ol and Analogues
Reactions at the Hydroxyl Functionality of Silyl (B83357) Allylic Alcohols
The hydroxyl group in silyl allylic alcohols serves as a versatile handle for numerous chemical transformations, including intramolecular cyclizations, isomerizations, and coupling reactions.
A notable transformation involving the hydroxyl group is its use as a directing or tethering point in intramolecular reactions. One such application is the synthesis of 1,3-diols from allylic alcohols. This process leverages a silane (B1218182) moiety, initially used as a protecting group for the alcohol, to participate in an intramolecular hydrosilylation. organicreactions.orgthieme-connect.com
The general strategy involves the O-silylation of an allylic alcohol with a hydrosilane (containing a Si-H bond). This is followed by a catalyzed intramolecular hydrosilylation, where the Si-H bond adds across the alkene. The resulting cyclic silyl ether is then subjected to oxidative cleavage (e.g., Fleming-Tamao oxidation) to furnish the desired 1,3-diol. organicreactions.orgthieme-connect.comorganic-chemistry.org This sequence represents a formal anti-Markovnikov hydration of the allylic alcohol. organicreactions.orgthieme-connect.com
Rhodium(II) porphyrin complexes, particularly those immobilized on a metal-organic framework (MOF), have been shown to be effective catalysts for the intramolecular hydrosilylation step. organicreactions.orgthieme-connect.com Mechanistic studies involving radical trapping experiments suggest that the Rh(II)-catalyzed reaction proceeds through silyl radical intermediates. organicreactions.orgthieme-connect.com The regioselectivity of the cyclization, which determines the final diol structure, is governed by preferential reaction pathways, such as 5-endo-trig cyclization. organicreactions.orgthieme-connect.com
Table 1: Key Steps in 1,3-Diol Synthesis via Intramolecular Hydrosilylation
| Step | Description | Key Reagents/Catalysts | Intermediate/Product |
| 1. O-Silylation | Protection of the allylic alcohol with a hydrosilane to introduce the Si-H tether. | Hydrosilane (e.g., HSiMe₂Cl), Base | O-silylated allylic alcohol |
| 2. Intramolecular Hydrosilylation | Cyclization via addition of the Si-H bond across the C=C double bond. | Rh(II) porphyrin-based catalyst | Cyclic silyl ether |
| 3. Oxidative Cleavage | Conversion of the C-Si bond in the cyclic intermediate to a C-O bond. | H₂O₂, Base (e.g., KF, KHCO₃) | 1,3-Diol |
The allylic alcohol functionality, such as that in 1-phenyl-2-triphenylsilylprop-2-en-1-ol, can undergo isomerization to form the corresponding carbonyl compounds. This transformation is a highly atom-economical process, converting an alcohol into a ketone or aldehyde without the need for external oxidants or reductants. mdpi.com A wide array of catalysts, primarily based on transition metals like ruthenium, rhodium, and iron, can facilitate this reaction. nih.gov
The mechanism often involves the formation of metal-hydride species and proceeds through intermediates like metal alkoxides. More recently, practical and environmentally friendly methods, such as electrocatalytic isomerization, have been developed. mdpi.com Base-catalyzed methods have also been shown to be effective, proceeding through a stereospecific pathway involving an intimate ion pair between an allylic anion and the conjugate acid of the base. acs.org The specific outcome and efficiency of the isomerization can be influenced by the catalyst, solvent, and the substitution pattern of the allylic alcohol. nih.govresearchgate.net
Table 2: Catalytic Systems for Allylic Alcohol Isomerization
| Catalyst System | Description |
| Transition Metal Complexes (e.g., Ru, Rh) | Homogeneous catalysts that are highly efficient for the isomerization process. nih.gov |
| Base Catalysis | Can proceed without a transition metal, often with high stereospecificity. acs.org |
| Electrocatalysis | An environmentally friendly method that avoids external chemical oxidants and metal catalysts. mdpi.com |
| Photoredox Catalysis | Achieved via C-H bond activation, enabling the synthesis of 1,4-dicarbonyl compounds from γ-carbonyl-substituted allylic alcohols. researchgate.net |
The hydroxyl group of silyl allylic alcohols can be directly substituted in coupling reactions with various silyl nucleophiles, such as allylsilanes. An effective catalytic system for this transformation is the combination of indium(III) chloride (InCl₃) and bromotrimethylsilane (B50905) (Me₃SiBr). organic-chemistry.orgnih.gov This dual system exhibits enhanced Lewis acidity, capable of activating the alcohol for nucleophilic attack. organic-chemistry.orgnih.gov
The reaction proceeds in non-halogenated solvents like hexane, and the InCl₃/Me₃SiBr combination is crucial for high yields. organic-chemistry.orgamazonaws.com The proposed mechanism involves the activation of the hydroxyl group by the combined Lewis acid, leading to the formation of a carbocation intermediate. This intermediate is then intercepted by the silyl nucleophile (e.g., allyltrimethylsilane) to form the new carbon-carbon bond. organic-chemistry.org This method demonstrates high chemoselectivity, favoring the reaction at hydroxyl groups over other functionalities like ketones or acetoxy groups. organic-chemistry.orgnih.gov
Table 3: InCl₃/Me₃SiBr Catalyzed Allylation of 1-Phenylethanol
| Entry | Catalyst System | Solvent | Yield (%) |
| 1 | InCl₃ / Me₃SiBr | Hexane | 77 |
| 2 | BF₃·OEt₂ / Me₃SiBr | Hexane | 0 |
| 3 | AlCl₃ / Me₃SiBr | Hexane | 0 |
| 4 | GaCl₃ / Me₃SiBr | Hexane | 24 |
| 5 | Sc(OTf)₃ / Me₃SiBr | Hexane | 19 |
| Data sourced from supporting information of Saito, T., et al. (2006). amazonaws.com |
Reactivity of the Silyl-Substituted Alkene Moiety
The vinylsilane component of this compound is a site of rich reactivity, particularly towards electrophiles.
Vinylsilanes and allylsilanes readily react with a range of electrophiles, typically resulting in substitution of the silyl group. organicreactions.orgwikipedia.org The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation (the β-silyl effect). wikipedia.org This effect dictates the regioselectivity of the electrophilic attack, which generally occurs at the carbon atom α to the silicon in vinylsilanes or γ to the silicon in allylsilanes, leading to the formation of a β-silyl carbocation intermediate. wikipedia.orgresearchgate.net
Protodesilylation is a specific and fundamental example of an electrophilic substitution reaction of an alkenylsilane, where the electrophile is a proton (H⁺). The reaction of an allylsilane with an acid results in the replacement of the silyl group with a hydrogen atom, effectively causing the migration of the double bond. rsc.org
The mechanism of protodesilylation can vary depending on the substitution pattern of the allylsilane. rsc.org For some substrates, the reaction proceeds via direct protonation at the γ-carbon (C-3 of the allyl system), followed by the loss of the silyl group. rsc.org However, for other, more substituted allylsilanes, an alternative pathway exists involving initial protonation at the β-carbon (C-2), followed by a hydride shift to form the more stable tertiary carbocation, and then subsequent elimination of the silyl group. rsc.org The involvement of a cationic intermediate has been demonstrated in reactions where different silyl groups are present, as the reaction yields a mixture of products resulting from a common intermediate. rsc.org The stereochemical outcome of protodesilylation, particularly for exocyclic double bonds, can be influenced by the steric bulk of substituents on the silicon atom and the ring size.
Table 4: Mechanistic Pathways in Protodesilylation of Allylsilanes
| Pathway | Description | Key Feature |
| Direct Protonation | The proton attacks the C-3 carbon of the allyl group, followed by elimination of the silyl group. | A direct SE2' mechanism. rsc.org |
| Protonation with Rearrangement | The proton attacks the C-2 carbon, followed by a hydride shift to form a more stable carbocation, then silyl group elimination. | Involves a carbocation rearrangement. rsc.org |
Electrophilic Transformations of Alkenylsilanes
Ipso-Substitution Processes
Electrophilic substitution on vinylsilanes is a well-established reaction class where an electrophile replaces the silyl group at the carbon atom to which it is bonded, a process termed ipso-substitution. wikipedia.org This reactivity is governed by the β-carbocation stabilizing effect of the silicon group through hyperconjugation. wikipedia.org In the case of this compound, the vinylsilane portion of the molecule is the reactive site for such transformations.
The prevailing mechanism involves the attack of an electrophile (E+) on the double bond at the carbon atom bearing the silicon group. This attack is highly regioselective, leading to the formation of a β-silyl carbocation intermediate. The carbon-silicon (C-Si) bond, being highly electron-releasing, stabilizes this transient positive charge. wikipedia.org Subsequent elimination of the triphenylsilyl group, often facilitated by a nucleophile, yields the substituted alkene product with the electrophile incorporated at the original position of the silyl group. A key feature of these reactions is the high degree of stereoselectivity; they typically proceed with retention of the double bond's configuration. scispace.com
For this compound, the reaction with an electrophile would be expected to yield a 1,2-disubstituted propene derivative, as illustrated in the general mechanism below. The reaction's efficiency and outcome can be influenced by the choice of electrophile and the reaction conditions, including the use of Lewis acids to activate the electrophile. wikipedia.org
General Mechanism of Ipso-Substitution:
Electrophilic Attack: The π-electrons of the C=C double bond attack an electrophile (E+), forming a carbocation intermediate with the positive charge beta to the silicon atom.
Silyl Elimination: A nucleophile attacks the silicon atom, or the silyl group departs, leading to the cleavage of the C-Si bond.
Product Formation: The final product is an alkene where the silyl group has been replaced by the electrophile, with the original stereochemistry of the double bond preserved.
Cross-Coupling Reactions Involving Silicon (e.g., Hiyama Coupling)
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilicon compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction has become a valuable tool in organic synthesis due to the low toxicity, stability, and ease of handling of organosilanes. organic-chemistry.org The reaction typically requires activation of the silicon-carbon bond, which is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent, more reactive pentacoordinate silicon species. organic-chemistry.org
A significant advancement in this area is the Hiyama-Denmark coupling, which utilizes organosilanols as the coupling partners. organic-chemistry.org This variant can often proceed in the absence of a fluoride activator, instead using a base to generate a reactive silanolate in situ. organic-chemistry.orgorganic-chemistry.org This is particularly relevant for this compound, as its hydroxyl group allows it to participate directly as a silanolate precursor.
In a typical Hiyama coupling cycle, the process begins with the oxidative addition of the organic halide to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the activated silicon species is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org For allylic silanes and silanols, these reactions can provide access to a diverse range of 1,4-dienes and other valuable structures. nih.govnih.gov The regioselectivity and stereoselectivity of the coupling can be influenced by the substituents on the silicon atom and the allylic framework, as well as the choice of ligands on the palladium catalyst. nih.gov
| Organosilane Partner | Organic Halide | Catalyst/Activator | Typical Product |
|---|---|---|---|
| Allyl(triphenyl)silane Analogue | Aryl Iodide | Pd(dba)₂, TBAF | Allyl-Aryl Compound |
| Vinyl(triphenyl)silane Analogue | Vinyl Bromide | Pd(PPh₃)₄, TASF | Conjugated Diene |
| This compound | Aryl Bromide | PdCl₂(dppf), NaOH | 1,3-Diaryl-2-phenylpropene |
Sigmatropic Rearrangements of Allylic Silanes
Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org Allylic silanes are known to undergo such transformations, most notably a nih.govnih.gov-silyl migration. acs.org This process involves the shift of the silyl group from the alpha-carbon of the allyl system to the gamma-carbon, accompanied by a shift of the double bond.
The thermal nih.govnih.gov-sigmatropic rearrangement of allylsilanes is a well-documented unimolecular process. acs.org These reactions are governed by the principles of orbital symmetry, and theoretical studies have been crucial in elucidating their mechanisms. researchgate.net Computational studies suggest that the thermal 1,3-silyl migration in allylsilanes proceeds through a concerted pathway. researchgate.net This rearrangement can be viewed as an electrocyclic sigmatropic process. While formal rearrangements of allylic silanols can be achieved through multi-step protocols involving organometallic intermediates, direct thermal migrations represent a more atom-economical approach. nih.govnih.gov The activation energy for these migrations is a key factor, and it can be influenced by the electronic and steric nature of the substituents on both the silicon atom and the allylic backbone.
The stereochemical outcome of the nih.govnih.gov-silyl migration is a topic of significant interest. The reaction can theoretically proceed with either retention or inversion of the configuration at the migrating silicon center. Both experimental and computational studies have investigated this aspect. nih.govfigshare.com
Research has shown that thermal 1,3-silyl migrations in allylsilanes can proceed with a preference for retention of stereochemistry at the silicon atom. figshare.com This outcome is consistent with a concerted mechanism where the silicon atom moves across the same face of the π-system (a suprafacial shift). The transition state for this process is thought to involve a pentacoordinate silicon species.
The substituents on the silicon atom and the carbon skeleton play a critical role in determining the facility and stereochemical course of the rearrangement.
Electronic Effects: Electron-withdrawing groups on the silicon atom can lower the activation energy for the migration by stabilizing the electron-rich pentacoordinate transition state.
Steric Effects: Bulky substituents, such as the phenyl groups in this compound, can influence the conformational preferences of the transition state, thereby affecting the stereoselectivity of the reaction. The presence of the phenyl group on the carbinol carbon and the triphenylsilyl group creates a sterically demanding environment that would significantly impact the transition state geometry and the energy barrier of the migration.
| Substituent on Silicon | Substituent on Allyl System | Expected Influence on Migration | Stereochemical Preference |
|---|---|---|---|
| Alkyl (e.g., Methyl) | Hydrogen | Baseline reactivity | Retention |
| Aryl (e.g., Phenyl) | Hydrogen | Slight rate enhancement (inductive effect) | Retention |
| Alkyl (e.g., Methyl) | Phenyl | Steric hindrance may increase energy barrier | Retention |
| Triphenylsilyl | Phenyl, Hydroxyl | High steric hindrance; electronic effects from Ph | Retention (predicted) |
Mechanistic Investigations Pertaining to 1 Phenyl 2 Triphenylsilylprop 2 En 1 Ol Transformations
Computational Chemistry Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights into reaction pathways that are often difficult to observe experimentally.
Density Functional Theory (DFT) has emerged as a key computational method for investigating the mechanisms of organic reactions. For transformations involving allylic silanols like 1-Phenyl-2-triphenylsilylprop-2-en-1-ol, DFT calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and determining the thermodynamics and kinetics of various reaction pathways. nih.gov
Studies on related systems have shown that DFT calculations can predict activation energies and the stereochemical outcomes of rearrangements. elsevierpure.com For instance, in the rearrangement of primary allylic silanols, computational investigations have suggested that the reactions are under thermodynamic control. nih.gov The stability of intermediates and transition states, influenced by factors such as steric hindrance and electronic effects of the silyl (B83357) and phenyl groups, can be effectively modeled.
Table 1: Representative Calculated Parameters from DFT Studies on Similar Allylic Systems
| Parameter | Description | Typical Calculated Value Range |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | 15-30 kcal/mol |
| Reaction Energy (ΔG) | The overall free energy change of a reaction, indicating spontaneity. | -10 to +10 kcal/mol |
| Key Bond Distances | Distances between atoms in transition states, indicating bond breaking/formation. | 1.8 - 2.5 Å (for Si-O bond in transition state) |
Note: The values presented are illustrative and based on studies of analogous allylic silanol (B1196071) systems. Specific values for this compound would require dedicated DFT calculations.
The migration of the triphenylsilyl group is a key mechanistic feature in the chemistry of this compound. Theoretical analysis of silyl group migrations, such as the Brook rearrangement, provides a framework for understanding these processes. purdue.edu These migrations can occur through various mechanisms, including concerted pathways or stepwise processes involving intermediates.
Theoretical studies have revealed that the stereochemistry at the silicon center can be retained or inverted depending on the reaction pathway. elsevierpure.com The nature of the migrating group, the solvent, and the presence of catalysts can all influence the dynamics of the silyl group migration. In the context of this compound, theoretical models can predict the favored migration pathway, whether it be a nih.govelsevierpure.com-, nih.govnih.gov-, or nih.govpurdue.edu-silyl shift, by calculating the relative energies of the corresponding transition states.
Experimental Elucidation of Reaction Mechanisms
While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and providing tangible evidence for reaction pathways.
Kinetic studies are fundamental to understanding reaction mechanisms, as they provide information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. By monitoring the disappearance of this compound or the appearance of products over time, a rate law can be determined.
This rate law offers insights into the molecularity of the rate-determining step. For example, if the reaction rate is found to be first-order with respect to the allylic silanol, it suggests that the rate-determining step is a unimolecular process, such as an intramolecular silyl group migration. Computational investigations on similar rearrangements have often focused on reaction barriers that must be low enough to be overcome at room temperature, typically below 20 kcal/mol, for the reaction to be reversible and under thermodynamic control. nih.gov
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. By strategically replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁸O, or ²⁹Si), the connectivity of atoms in the products can be determined, providing definitive evidence for or against a proposed mechanism.
For instance, to elucidate the mechanism of a silyl group migration, the oxygen atom of the hydroxyl group could be labeled with ¹⁸O. The position of the ¹⁸O label in the product would reveal whether the migration was intramolecular or intermolecular. Similarly, labeling the silicon atom with ²⁹Si could confirm the pathway of the silyl group.
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can be used to trap and identify transient species.
In the transformations of this compound, potential intermediates could include pentacoordinate silicon species or silyloxonium ions. The spectroscopic signatures of these intermediates, such as characteristic chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra, can provide structural information. Computational studies on related systems have sometimes struggled to locate discrete intermediates, suggesting very flat potential energy surfaces where intermediates may be fleeting. nih.gov
Synthetic Utility and Applications of 1 Phenyl 2 Triphenylsilylprop 2 En 1 Ol in Complex Molecule Synthesis
Building Blocks for Polyketide and Polyol Scaffolds
There is no available information detailing the use of 1-Phenyl-2-triphenylsilylprop-2-en-1-ol as a building block in the synthesis of polyketide and polyol scaffolds.
Role in Chiral Auxiliary Design and Asymmetric Synthesis
There is no available information on the role of this compound in chiral auxiliary design or its application in asymmetric synthesis.
Precursors for Highly Functionalized Alkenylsilanes
There is no available information regarding the use of this compound as a precursor for creating highly functionalized alkenylsilanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
